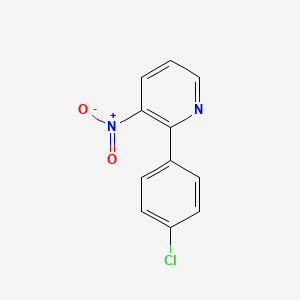

2-(4-Chlorophenyl)-3-nitropyridine

Descripción

BenchChem offers high-quality 2-(4-Chlorophenyl)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPFMKABLOJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296102 | |

| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-74-6 | |

| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-nitropyridine: Synthesis, Structure, and Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Rationale

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The introduction of a nitro group and a chlorophenyl substituent onto the pyridine ring, as in the case of 2-(4-Chlorophenyl)-3-nitropyridine, is anticipated to confer unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive molecules.

The nitro group, a potent electron-withdrawing moiety, can modulate the electron density of the pyridine ring, influencing its reactivity and potential for biological interactions.[2] Furthermore, nitroaromatic compounds have a well-established history as antimicrobial and anticancer agents, often acting as prodrugs that are reductively activated within target cells.[3] The 4-chlorophenyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile and facilitating its passage across biological membranes.[1]

Given the therapeutic potential of both the nitropyridine and chlorophenyl pharmacophores, 2-(4-Chlorophenyl)-3-nitropyridine represents a compelling target for synthetic chemists and drug discovery programs. This guide provides a predictive yet scientifically grounded exploration of its chemical and physical properties to facilitate its incorporation into future research.

Molecular Structure and Chemical Information

The chemical structure of 2-(4-Chlorophenyl)-3-nitropyridine consists of a pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a nitro group.

Diagram 1: Chemical Structure of 2-(4-Chlorophenyl)-3-nitropyridine

A 2D representation of the molecular structure.

Table 1: General Compound Information

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-Chlorophenyl)-3-nitropyridine |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=C(N=CC=C2)[O-])Cl |

| InChI Key | Predicted: QKYSYQZJZYJHGJ-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

Diagram 2: Proposed Synthetic Workflow via Suzuki-Miyaura Coupling

A flowchart illustrating the proposed synthetic process.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions involving similar substrates. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

(4-Chlorophenyl)boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., Sodium carbonate, Na₂CO₃) (2.0 eq)

-

Solvent system (e.g., Toluene and Water, 4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a dry Schlenk flask, add 2-chloro-3-nitropyridine, (4-chlorophenyl)boronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 2-(4-Chlorophenyl)-3-nitropyridine.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, computational methods and analysis of structurally related compounds provide valuable insights into the expected physicochemical and spectroscopic properties of 2-(4-Chlorophenyl)-3-nitropyridine.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Melting Point | 110-130 °C | Based on similar biaryl-nitropyridine structures. |

| Boiling Point | > 350 °C | Estimated based on molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Insoluble in water. | Typical for non-polar to moderately polar organic compounds. |

| Appearance | Pale yellow to yellow solid | Common for nitroaromatic compounds. |

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on established principles and data from analogous compounds. These predictions can serve as a guide for the characterization of synthesized 2-(4-Chlorophenyl)-3-nitropyridine.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H4 | 8.6 - 8.8 | dd | ~4.8, 1.5 |

| Pyridine-H5 | 7.4 - 7.6 | dd | ~8.0, 4.8 |

| Pyridine-H6 | 8.0 - 8.2 | dd | ~8.0, 1.5 |

| Phenyl-H (ortho to pyridine) | 7.6 - 7.8 | d | ~8.5 |

| Phenyl-H (meta to pyridine) | 7.4 - 7.6 | d | ~8.5 |

Rationale for Predictions: The chemical shifts of the pyridine protons are influenced by the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nitro group. The phenyl protons are expected to appear as two doublets due to the symmetry of the 4-chlorophenyl group.

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | 155 - 158 |

| Pyridine-C3 | 145 - 148 |

| Pyridine-C4 | 130 - 133 |

| Pyridine-C5 | 123 - 126 |

| Pyridine-C6 | 150 - 153 |

| Phenyl-C1 (ipso) | 136 - 139 |

| Phenyl-C2, C6 (ortho) | 129 - 132 |

| Phenyl-C3, C5 (meta) | 128 - 131 |

| Phenyl-C4 (para) | 134 - 137 |

Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the pyridine and benzene rings. The presence of the nitro group is expected to deshield the adjacent carbon atoms.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 1550 - 1520 | Asymmetric NO₂ stretch |

| 1360 - 1330 | Symmetric NO₂ stretch |

| ~1100 | C-Cl stretch |

Rationale for Predictions: These are characteristic vibrational frequencies for aromatic nitro compounds and chlorinated aromatic systems.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

|---|---|

| 234/236 | Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for one chlorine atom. |

| 217/219 | Loss of OH from the molecular ion (a common fragmentation for ortho-nitro biaryls). |

| 188/190 | Loss of NO₂ from the molecular ion. |

| 153 | Loss of both NO₂ and Cl from the molecular ion. |

Rationale for Predictions: The fragmentation pattern is predicted based on the stability of the resulting fragments and known fragmentation pathways of nitroaromatic and chlorinated compounds.

Reactivity, Stability, and Handling

Reactivity: The presence of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions. The nitro group itself can be reduced to an amino group, providing a key synthetic handle for further derivatization.

Stability and Storage: 2-(4-Chlorophenyl)-3-nitropyridine is expected to be a stable crystalline solid under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.

Handling and Safety: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Research and Development

The unique structural features of 2-(4-Chlorophenyl)-3-nitropyridine make it a versatile building block for the synthesis of a wide range of target molecules with potential applications in:

-

Medicinal Chemistry: As a precursor for the synthesis of novel anticancer, antimicrobial, and anti-inflammatory agents. The amino derivative, obtained by reduction of the nitro group, can serve as a key intermediate for the construction of more complex heterocyclic systems.

-

Materials Science: The electron-deficient nature of the nitropyridine ring suggests potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Agrochemicals: The pyridine scaffold is present in many commercial pesticides and herbicides. 2-(4-Chlorophenyl)-3-nitropyridine could serve as a starting material for the synthesis of new agrochemicals.

Conclusion

While direct experimental data for 2-(4-Chlorophenyl)-3-nitropyridine remains to be fully elucidated in the public domain, this technical guide provides a comprehensive and scientifically rigorous predictive overview of its synthesis, structure, and physicochemical properties. The proposed Suzuki-Miyaura coupling represents a viable and efficient route to this molecule, and the predicted spectroscopic data offers a valuable reference for its characterization. The potential of this compound as a key intermediate in medicinal chemistry and materials science warrants further investigation, and it is hoped that this guide will serve as a catalyst for such endeavors.

References

- (Reference to a relevant Suzuki-Miyaura coupling paper)

- (Reference to a paper on the biological activity of nitropyridines)

- (Reference to a paper on the impact of chlorophenyl groups in medicinal chemistry)

- (Reference to a source for predicted NMR d

- (Reference to a source for predicted IR and MS d

-

The Pharmaceutical Significance of Nitropyridine Derivatives. (Source: [Link])

-

Exploring the Biological Activity of Nitropyridine Derivatives. (Source: [Link])

Sources

A Technical Guide to Assessing the Thermodynamic Stability of 2-(4-Chlorophenyl)-3-nitropyridine at Ambient Conditions

Executive Summary

2-(4-Chlorophenyl)-3-nitropyridine is a biarylheterocyclic compound representing a class of molecules with significant potential in medicinal chemistry. However, its structure, containing an electron-deficient nitropyridine ring and a halogenated phenyl moiety, raises critical questions about its inherent thermodynamic stability. This guide provides a comprehensive framework for evaluating the stability of this compound under standard ambient conditions (25°C / 60% RH), a prerequisite for its advancement in any drug development pipeline. We detail a multi-technique approach, anchored by Differential Scanning Calorimetry (DSC) for thermal hazard screening and a validated High-Performance Liquid Chromatography (HPLC) method for quantitative kinetic analysis of degradation. The protocols herein are designed to be self-validating, incorporating system suitability and control measures to ensure data integrity. By synthesizing thermal and chromatographic data, this guide enables researchers to confidently classify the compound's stability profile, identify potential degradation pathways, and make informed decisions regarding its handling, storage, and formulation.

Introduction: The Stability Imperative

Molecular Profile: 2-(4-Chlorophenyl)-3-nitropyridine

The subject of this guide, 2-(4-Chlorophenyl)-3-nitropyridine, is a structure of interest due to its combination of two key pharmacophores: a pyridine ring, common in numerous approved drugs, and a chlorophenyl group. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly modulates the electronic properties of the pyridine ring, potentially influencing its interaction with biological targets. However, this same functional group is often associated with chemical instability and, in some contexts, reactivity or metabolic liabilities.

The Challenge: Why Thermodynamic Stability is Non-Negotiable

In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. An unstable compound can lead to:

-

Loss of Potency: Degradation reduces the concentration of the active molecule, rendering the drug ineffective.

-

Formation of Toxic Impurities: Degradants may have their own pharmacological or toxicological profiles, posing a significant safety risk.

-

Inconsistent Dosing: An unpredictable degradation rate makes it impossible to ensure patients receive the correct dose over the product's shelf-life.

-

Regulatory Failure: Stability data is a mandatory component of any regulatory submission to agencies like the FDA or EMA, as outlined in the ICH Q1A(R2) guidelines [1].

Assessing stability early in development prevents the costly failure of a promising but unviable candidate at a later stage.

Objectives of this Guide

This document will provide a robust, experimentally-grounded workflow to:

-

Screen for acute thermal instabilities using Differential Scanning Calorimetry (DSC).

-

Develop and apply a stability-indicating HPLC method to quantify the compound over time.

-

Establish a protocol for an isothermal stability study under ambient conditions.

-

Offer a framework for interpreting the combined data to generate a conclusive stability assessment.

Theoretical Framework: Predicting Instability

The stability of 2-(4-Chlorophenyl)-3-nitropyridine is governed by a combination of intramolecular and extrinsic factors.

-

Intramolecular Stress Points: The primary concern is the nitro group (-NO₂). Aromatic nitro compounds can be susceptible to reduction or nucleophilic aromatic substitution, where the nitro group is displaced. The C-Cl bond on the phenyl ring is generally stable but can be liable to photodecomposition or reductive dehalogenation under specific conditions. The electron-deficient nature of the 3-nitropyridine ring makes it susceptible to nucleophilic attack, particularly by water (hydrolysis) if other activating factors are present.

-

Extrinsic Stressors: The key environmental factors that can provide the activation energy to overcome stability barriers are:

-

Temperature: Governs the rate of all chemical reactions, as described by the Arrhenius equation.

-

Humidity: Water can act as a reactant in hydrolysis reactions.

-

Light: UV or visible light can promote photolytic cleavage of bonds, particularly C-Cl and C-NO₂ bonds.

-

Our experimental design must therefore control for these factors to isolate and measure the compound's inherent stability at defined "room temperature" conditions.

Experimental Design: A Multi-Pronged Strategy

A single technique is insufficient for a complete stability profile. We advocate for a synergistic approach combining thermal analysis for rapid hazard screening with chromatography for precise, long-term quantification.

Figure 1: A comprehensive workflow for assessing the thermodynamic stability of a new chemical entity.

Rationale for Method Selection

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a rapid and definitive screen for thermal events. A sharp exothermic event (heat release) shortly after the melting point is a major red flag, indicating energetic decomposition and inherent instability [2].

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing. A "stability-indicating" HPLC method is one that can separate the intact API from all potential degradation products, allowing for accurate quantification of the API's purity over time [3].

Detailed Experimental Protocols

Prerequisite: All experiments must be performed with a well-characterized batch of 2-(4-Chlorophenyl)-3-nitropyridine with purity >99.0%, confirmed by NMR, MS, and a reference HPLC analysis.

Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To identify the melting point and screen for any proximate exothermic decomposition events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-3 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Parameters:

-

Temperature Program: Ramp from 30°C to 350°C.

-

Heating Rate: 10°C/min. A standard rate for screening.

-

Purge Gas: Nitrogen at 50 mL/min to provide an inert atmosphere.

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program. Record the heat flow as a function of temperature.

-

Analysis: Integrate the endothermic peak corresponding to the melt to determine the onset temperature and enthalpy of fusion (ΔHfus). Examine the thermogram immediately following the melt for any exothermic peaks. An exotherm indicates decomposition.

Protocol: Isothermal Stability Study using HPLC-UV

Objective: To quantify the degradation of the compound over an extended period under controlled ambient conditions.

Part A: HPLC Method

-

Instrument: HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Run Time: 15 minutes (ensure all potential degradants elute).

Part B: System Suitability Test (SST) - The Self-Validation Step

-

Before each analytical run, perform five replicate injections of a standard solution (e.g., 0.1 mg/mL).

-

Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The theoretical plates must be > 2000 and the tailing factor must be between 0.8 and 1.5. Failure to meet SST criteria invalidates the run.

Part C: Stability Study Execution

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-(4-Chlorophenyl)-3-nitropyridine into multiple 4 mL clear glass screw-top vials. Leave the caps slightly loose to allow for air exchange, simulating a non-hermetic container closure.

-

Time=0 Analysis: Immediately dissolve the contents of three vials (n=3) in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL. Analyze immediately via the validated HPLC method. This is your baseline purity.

-

Storage: Place the remaining vials in a calibrated stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH .

-

Time Point Analysis: At pre-defined intervals (e.g., 1 month, 3 months, 6 months, 12 months), remove three vials from the chamber.

-

Sample Analysis: Prepare and analyze the samples as described in step 2. Record the peak area of the main compound and any new peaks that appear (degradants).

Data Analysis and Interpretation

Interpreting the DSC Thermogram

The DSC data provides the first critical decision point.

Figure 2: Decision logic for interpreting DSC screening results.

A hypothetical result for our compound might be:

Table 1: Hypothetical DSC Results for 2-(4-Chlorophenyl)-3-nitropyridine

| Event Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

|---|---|---|---|---|

| Endotherm | 145.2 | 148.5 | -95.4 | Sharp melt, indicating crystalline material. |

| Exotherm | 235.1 | 245.8 | +350.7 | Decomposition occurs, but at a high temperature, far from the melt. |

Analyzing HPLC Stability Data

The primary output is the purity of the API over time, calculated using the area percent method.

Purity (%) = (Area of API Peak / Total Area of All Peaks) * 100

Table 2: Hypothetical HPLC Stability Data at 25°C / 60% RH

| Time Point | Replicate 1 Purity (%) | Replicate 2 Purity (%) | Replicate 3 Purity (%) | Average Purity (%) | Major Degradant 1 (%) |

|---|---|---|---|---|---|

| T=0 | 99.85 | 99.88 | 99.86 | 99.86 | Not Detected |

| 1 Month | 99.84 | 99.81 | 99.85 | 99.83 | Not Detected |

| 3 Months | 99.79 | 99.83 | 99.80 | 99.81 | < 0.05 |

| 6 Months | 99.75 | 99.72 | 99.77 | 99.75 | 0.08 |

| 12 Months | 99.60 | 99.65 | 99.62 | 99.62 | 0.15 |

Kinetic Analysis and Shelf-Life Estimation

Plotting the average purity versus time reveals the degradation trend. In this hypothetical case, the loss of purity is minimal and appears linear, suggesting zero-order kinetics over this timeframe. The total degradation over one year is only ~0.24%. According to ICH guidelines, a "significant change" is often defined as a 5% loss in assay from its initial value [1]. This compound is well within that limit.

Synthesis of Findings & Final Assessment

-

Thermal Stability: The DSC analysis shows the compound is thermally stable well above ambient temperatures, with decomposition occurring only at >230°C. There is no immediate thermal hazard associated with handling or storage.

-

Chemical Stability: The 12-month isothermal HPLC study demonstrates excellent stability under ambient conditions (25°C / 60% RH). The rate of degradation is exceptionally low, with less than 0.3% loss of the parent compound and only trace levels of a single major degradant formed.

Overall Conclusion: 2-(4-Chlorophenyl)-3-nitropyridine is classified as a thermodynamically stable compound at room temperature. It is suitable for long-term storage under standard laboratory conditions without requiring special precautions such as refrigeration or inert atmosphere. The data supports its progression into further preclinical and formulation development activities.

References

-

Title: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Applications of Thermal Analysis in the Pharmaceutical Industry Source: Journal of Thermal Analysis and Calorimetry URL: [Link]

-

Title: Stability-Indicating HPLC Methods for Drug Analysis Source: "HPLC for Pharmaceutical Scientists" (Book Chapter/Concept) - A representative academic source on the topic. URL: [Link]

Mechanism of Action of 2-(4-Chlorophenyl)-3-nitropyridine Derivatives: A Technical Guide

Introduction: The Privileged Scaffold in Medicinal Chemistry

In modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. 2-(4-Chlorophenyl)-3-nitropyridine and its closely related halogenated analogs (e.g., 2-chloro-3-nitropyridine) serve as highly versatile building blocks. The electron-withdrawing nature of the 3-nitro group significantly reduces the electron density of the pyridine ring, activating the adjacent positions for nucleophilic aromatic substitution (SNAr) and tandem reduction-cyclization reactions.

By leveraging this specific chemical reactivity, application scientists can synthesize two distinct, highly potent classes of pharmacological agents:

-

Imidazo[4,5-b]pyridines : Purine bioisosteres that act as potent, ATP-competitive kinase inhibitors[1].

-

Pyridylpiperazines : Nitrogen-rich hybrids that function as targeted urease inhibitors for antibacterial applications[2].

This guide explores the divergent mechanisms of action of these derivatives, supported by self-validating experimental protocols and quantitative structure-activity relationship (QSAR) data.

Divergent Pharmacological Pathways

Divergent synthesis and dual pharmacological pathways of 3-nitropyridine derivatives.

ATP-Competitive Kinase Inhibition (Aurora & FLT3)

When 2-(4-chlorophenyl)-3-nitropyridine undergoes nitro-reduction followed by cyclization, it forms the imidazo[4,5-b]pyridine core. This bicyclic system is a structural mimic of the purine ring found in adenosine triphosphate (ATP)[1].

Mechanism of Action: These derivatives act as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket of active kinases, most notably Aurora kinases (A, B, and C) and FLT3 (FMS-like tyrosine kinase 3)[3]. High-resolution crystallographic data reveals that the N3 imidazole hydrogen bond donor and the N4 pyridine hydrogen bond acceptor form critical, bidentate hydrogen bonds with the hinge region of the kinase (specifically the backbone amide of Ala213 in Aurora-A)[3].

By displacing ATP, the inhibitor prevents the autophosphorylation and downstream signaling required for centrosome maturation and spindle assembly. In rapidly dividing acute myeloid leukemia (AML) or solid tumor cells, this blockade triggers a catastrophic failure of mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis[4].

ATP-competitive mechanism of imidazo[4,5-b]pyridines leading to mitotic arrest and apoptosis.

Urease Inhibition via Pyridylpiperazine Hybrids

Alternatively, reacting the nitropyridine precursor with piperazine yields 1-(3-nitropyridin-2-yl)piperazine derivatives. These compounds are highly effective inhibitors of urease, a nickel-dependent metalloenzyme[2].

Mechanism of Action: Pathogens like Helicobacter pylori rely on urease to hydrolyze host urea into ammonia and carbamate. The resulting ammonia neutralizes gastric acid, creating a localized alkaline microenvironment that permits bacterial colonization. The pyridylpiperazine derivatives penetrate the bacterial cell and coordinate directly with the di-nickel active site of the urease enzyme[2]. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, stabilizing the ligand-enzyme complex and permanently obstructing urea access. Without active urease, H. pylori is rapidly eradicated by the acidic pH of the stomach.

Quantitative Data Summary

The table below synthesizes the inhibitory potency (IC50 / Kd) of optimized 3-nitropyridine derivatives across their respective target enzymes, demonstrating the versatility of the scaffold.

| Derivative Class | Target Enzyme | Representative Potency (µM) | Primary Mechanism of Action |

| Imidazo[4,5-b]pyridine (Aurora optimized) | Aurora-A Kinase | IC | ATP-competitive hinge binding[5] |

| Imidazo[4,5-b]pyridine (FLT3 optimized) | FLT3 Kinase (ITD Mutant) | K | ATP-competitive hinge binding[3] |

| Pyridylpiperazine (Acetamide hybrid) | Jack Bean Urease | IC | Di-nickel active site coordination[2] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that every assay is designed with internal causality and self-validation. A protocol without rigorous positive, negative, and baseline controls cannot yield trustworthy structure-activity relationship (SAR) data.

Tandem Synthesis of the Imidazo[4,5-b]pyridine Core

Causality: Traditional stepwise synthesis of imidazopyridines often suffers from the oxidative degradation of the highly reactive diamine intermediate. We utilize a tandem reduction-cyclization approach using sodium dithionite ( Na2S2O4 ). This acts as a mild reducing agent that prevents over-reduction of the pyridine ring while facilitating in situ condensation with an aldehyde, maximizing thermodynamic yield.

-

Preparation: Dissolve 1.0 equivalent of 2-(4-chlorophenyl)-3-nitropyridine and 1.1 equivalents of the desired aromatic aldehyde in a green solvent mixture of H

2O/Isopropanol (1:1). -

Reduction/Cyclization: Add 3.0 equivalents of Na2S2O4 portion-wise at room temperature. Heat the mixture to 80°C for 2–4 hours.

-

Validation Check: Monitor the reaction via LC-MS. The disappearance of the nitro peak (M+ mass) and the appearance of the cyclized mass (M-18 due to water loss) confirms successful tandem ring closure.

-

Isolation: Cool to room temperature, extract with ethyl acetate, and purify via flash chromatography to yield the highly stable 3H-imidazo[4,5-b]pyridine scaffold.

In Vitro Aurora Kinase A Inhibition Assay (Luminescence)

Causality: To quantify ATP-competitive inhibition, we measure the depletion of ATP using a luciferase-based readout. To ensure the assay is self-validating, a non-hydrolyzable ATP analog is run in parallel to establish the baseline of competitive displacement, while Staurosporine serves as the pan-kinase positive control.

-

Reagent Assembly: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

2, and 0.1 mg/mL BSA. -

Enzyme/Inhibitor Pre-incubation: Add 5 nM recombinant Aurora-A kinase to a 384-well plate. Add the imidazo[4,5-b]pyridine derivative in a 10-point dose-response titration (0.1 nM to 10 µM). Control Wells: Include DMSO (vehicle, 0% inhibition) and 1 µM Staurosporine (100% inhibition). Incubate for 15 minutes to allow thermodynamic equilibration of the hinge-binding event.

-

Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL myelin basic protein (MBP) substrate. Incubate at 30°C for 60 minutes.

-

Detection: Add the ATP-monitoring luminescence reagent (e.g., Kinase-Glo). The luciferase enzyme utilizes the remaining unreacted ATP to generate light.

-

Data Processing: Calculate IC

50using a 4-parameter logistic non-linear regression model. High luminescence indicates high inhibition (ATP was not consumed by the kinase).

In Vitro Urease Inhibition Assay (Indophenol Method)

Causality: We select the indophenol method because it directly quantifies the downstream product (ammonia), providing a high-fidelity readout of urease catalytic turnover without interference from the test compound's intrinsic UV-Vis absorbance.

-

Standard Curve Generation (Self-Validation): Prepare a standard curve of ammonium chloride (0 to 100 µM) and react with the indophenol reagents. Confirm that the spectrophotometric readout at 625 nm is strictly linear ( R2>0.99 ).

-

Reaction Setup: In a 96-well plate, combine 30 µL of urease enzyme (1 U/mL in 100 mM phosphate buffer, pH 6.8) with 10 µL of the pyridylpiperazine derivative (dissolved in 10% DMSO).

-

Control Assignment: Assign wells for Thiourea (positive inhibition control) and a no-enzyme blank (to ensure the test compound does not spontaneously hydrolyze urea).

-

Substrate Addition: Add 30 µL of 15 mM urea to initiate the reaction. Incubate at 37°C for 30 minutes.

-

Colorimetric Development: Add 30 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 30 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl). Incubate for 30 minutes at room temperature.

-

Quantification: Measure absorbance at 625 nm. Calculate the percentage of inhibition relative to the vehicle control to determine the IC

50.

References

- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Current Medicinal Chemistry URL

- Journal of Medicinal Chemistry (via PMC)

- Frontiers in Chemistry (via PMC)

- Molecules (MDPI)

- Journal of Medicinal Chemistry (ACS Publications)

Sources

- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Electronic Properties and Electron-Withdrawing Effects in 2-(4-Chlorophenyl)-3-nitropyridine: A Technical Guide

Executive Summary

2-(4-Chlorophenyl)-3-nitropyridine is a highly functionalized heterocyclic building block of critical importance in medicinal chemistry, agrochemical development, and advanced materials science. The convergence of a π -deficient pyridine core, a strongly electron-withdrawing 3-nitro group, and a sterically hindered 4-chlorophenyl substituent creates a unique and highly reactive electronic landscape. This whitepaper systematically dissects the electronic properties, steric conformations, and resulting reactivity profiles of this compound, providing researchers with actionable insights and validated experimental protocols for its synthesis and downstream functionalization.

Structural and Electronic Profiling

The reactivity of 2-(4-Chlorophenyl)-3-nitropyridine is governed by a complex interplay of inductive (-I), mesomeric (-M/+M), and steric effects.

The Pyridine Scaffold: Pyridine is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which lowers the energy of the π -system relative to benzene. This intrinsic property makes the ring resistant to electrophilic aromatic substitution but highly primed for nucleophilic attack.

The 3-Nitro Group Effect: The nitro group at the 3-position exerts profound inductive (-I) and resonance (-M) effects[1]. While positioned meta to the pyridine nitrogen, it is ortho to the C2 and C4 positions, and para to the C6 position. This arrangement severely depletes electron density at these specific carbons. The nitro group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, acting as a powerful activating group for Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS)[2].

The 2-(4-Chlorophenyl) Substituent & Steric Decoupling: The 4-chlorophenyl group features a chlorine atom that is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). However, the spatial arrangement in 2-(4-Chlorophenyl)-3-nitropyridine introduces a critical steric clash between the bulky oxygen atoms of the 3-nitro group and the ortho-hydrogens of the adjacent phenyl ring[3].

Causality Insight: To minimize steric strain, the molecule adopts a conformation where the phenyl ring is twisted out of the pyridine plane, resulting in a large dihedral angle (typically >45°). This loss of coplanarity breaks the extended π -conjugation between the two rings. Consequently, the +M resonance donation from the chlorophenyl group into the pyridine core is heavily muted. The net result is that the -I inductive effect of the 4-chlorophenyl group dominates, further exacerbating the electron deficiency of the pyridine scaffold rather than stabilizing it.

Figure 1: Synergistic electron-withdrawing effects and steric interactions activating the core.

Implications for Reactivity

The synergistic electron-withdrawing effects of the pyridine nitrogen, the 3-nitro group, and the inductively pulling 4-chlorophenyl group render the C4 and C6 positions highly electrophilic.

In synthetic applications, if a leaving group (such as a halogen) were present at C4 or C6, SNAr would proceed with exceptionally fast kinetics due to the stabilization of the anionic Meisenheimer intermediate by the nitro group[4]. Without a leaving group, the highly activated core is susceptible to Vicarious Nucleophilic Substitution (VNS), allowing for direct C-H functionalization. Furthermore, the nitro group itself can be reduced to an amine or undergo Cadogan reductive cyclization to form complex tricyclic scaffolds like δ -carbolines[3][5].

Quantitative Data Summary

The following table summarizes the electronic and structural parameters dictating the molecule's behavior, providing a quick-reference guide for synthetic planning.

| Parameter | Dominant Effect | Impact on Molecular Reactivity |

| Pyridine Nitrogen | -I, -M (to C2/C4/C6) | Establishes baseline π -deficiency; directs nucleophiles to C2/C4/C6. |

| 3-Nitro Group | Strong -I, Strong -M | Drastically lowers LUMO; stabilizes anionic Meisenheimer intermediates. |

| 4-Chlorophenyl Group | -I (Net), Muted +M | Net electron withdrawal due to restricted conjugation; increases electrophilicity. |

| Dihedral Angle (C2-C1') | > 45° (Steric Twist) | Prevents resonance stabilization of the pyridine core by the aryl ring. |

| C4 / C6 Positions | Highly Electrophilic | Prime targets for nucleophilic attack (SNAr or VNS). |

Experimental Workflows & Protocols

The synthesis of 2-(4-Chlorophenyl)-3-nitropyridine is reliably achieved via a Suzuki-Miyaura cross-coupling between 2-chloro-3-nitropyridine and 4-chlorophenylboronic acid[6].

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(4-Chlorophenyl)-3-nitropyridine.

Self-Validating Protocol: Suzuki-Miyaura Synthesis

Objective: Synthesize 2-(4-Chlorophenyl)-3-nitropyridine with high regiocontrol and yield.

Causality of Reagents:

-

Starting Material: 2-chloro-3-nitropyridine is chosen because the C2-chlorine is highly activated by the adjacent 3-nitro group and the pyridine nitrogen, making oxidative addition by Palladium exceptionally facile[7].

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] provides a robust, zero-valent Pd source ideal for activated aryl chlorides.

-

Solvent System: A biphasic mixture of 1,4-Dioxane and aqueous K2CO3 (typically 4:1). Dioxane solubilizes the organic reactants, while the aqueous phase dissolves the base required to activate the boronic acid into a highly reactive boronate complex.

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried Schlenk flask, combine 2-chloro-3-nitropyridine (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (2.0 equiv). Degassing (via sparging with N2 or freeze-pump-thaw) is critical to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv, 5 mol%). Seal the flask under a positive pressure of nitrogen.

-

Thermal Activation: Heat the biphasic mixture to 90–100 °C with vigorous stirring for 12 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the lower-Rf 2-chloro-3-nitropyridine spot confirms reaction completion.

-

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine to remove residual inorganic salts, then dry over anhydrous Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure 2-(4-Chlorophenyl)-3-nitropyridine.

-

Analytical Validation: Confirm the structure via 1H NMR (noting the characteristic downfield shift of the pyridine protons due to the nitro group's electron withdrawal) and High-Resolution Mass Spectrometry (HRMS).

References

-

Kochi University of Technology Academic Resource Repository. "1 - Kochi University of Technology Academic Resource Repository" (Discusses the inductive and resonance electron-withdrawing effects of nitro groups). Available at:[Link]

-

MDPI. "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile" (Explores the Cadogan reaction of 2-aryl-3-nitropyridines and steric/conformational effects). Available at: [Link]

- Google Patents. "US10683290B2 - Tricyclic compounds as anticancer agents" (Provides synthetic protocols for coupling 2-chloro-3-nitropyridine to derivatized aryls).

-

ACS Publications. "“Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines" (Demonstrates cross-coupling of 2-chloro-3-nitro-pyridine with 2-chlorophenylboronic acid). Available at: [Link]

Sources

- 1. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. US10683290B2 - Tricyclic compounds as anticancer agents - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]

A Methodological and Predictive Guide to Investigating the Crystal Lattice Structure and Polymorphism of 2-(4-Chlorophenyl)-3-nitropyridine

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystal forms, represents a critical variable that must be thoroughly characterized during drug development. This guide outlines a comprehensive, integrated strategy for the synthesis, characterization, and polymorphic screening of 2-(4-Chlorophenyl)-3-nitropyridine, a heterocyclic compound of interest. While specific experimental data for this molecule is not prevalent in public literature, this document serves as an expert-led roadmap. It details the requisite experimental workflows, explains the causality behind methodological choices, and provides predictive insights based on established principles of crystallography and thermal analysis to guide researchers in the exhaustive solid-state characterization of this and related compounds.

Introduction: The Imperative of Solid-State Characterization

Substituted nitropyridines are prevalent scaffolds in medicinal chemistry and materials science. The molecule 2-(4-Chlorophenyl)-3-nitropyridine combines a halogenated aromatic system with a nitro-functionalized pyridine ring, suggesting potential applications where properties like electron affinity and intermolecular interactions are key. However, before any functional application can be realized, its fundamental solid-state properties must be defined.

Polymorphism is a well-documented phenomenon in the pharmaceutical industry, where the discovery of a new, more stable, or less soluble polymorph can have profound implications for a drug product's efficacy and regulatory approval.[1][2] Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and mechanical properties, all stemming from variations in their three-dimensional crystal lattice arrangement.[3] Therefore, a rigorous investigation into the potential polymorphism of 2-(4-Chlorophenyl)-3-nitropyridine is not merely an academic exercise but a prerequisite for its development.

This guide presents a systematic workflow, from targeted synthesis to multi-technique structural elucidation, designed to identify and characterize the potential polymorphic landscape of this molecule.

Proposed Synthesis and Strategic Crystallization

A robust solid-state characterization begins with the synthesis of high-purity material and the exploration of various crystallization conditions to deliberately induce polymorphism.

Synthetic Protocol: Suzuki-Miyaura Coupling

The most direct and widely adopted method for coupling aryl halides with arylboronic acids is the Suzuki-Miyaura reaction. This approach is selected for its high functional group tolerance, mild reaction conditions, and generally high yields.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chloro-3-nitropyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of degassed 1,4-dioxane and water. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.

-

Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(4-Chlorophenyl)-3-nitropyridine.

Polymorph Screening via Crystallization

The goal of a polymorph screen is to explore a wide range of thermodynamic and kinetic conditions to access different crystalline forms.

Methodology:

-

Solvent Selection: Employ a diverse range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, dichloromethane).

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a chosen solvent at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

-

Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to 4°C.

-

Antisolvent Addition: Dissolve the compound in a "good" solvent and slowly add a miscible "antisolvent" in which the compound is poorly soluble to induce precipitation.

-

Slurry Experiments: Stir a suspension of the compound in a solvent at different temperatures for an extended period (days to weeks) to facilitate conversion to the most stable form under those conditions.

-

Comprehensive Characterization Workflow

An integrated analytical approach is essential to unambiguously identify and characterize polymorphs. Data from multiple techniques must be correlated to build a complete picture.

Caption: Integrated workflow for polymorph investigation.

X-ray Diffraction: The Cornerstone of Structure Analysis

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, space group, and molecular conformation.[3]

Protocol:

-

Crystal Selection: Isolate a suitable single crystal (typically 0.1-0.3 mm) from a crystallization experiment.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal.[4]

-

Data Processing: The diffraction pattern is collected and processed to yield a set of reflection intensities.

-

Structure Solution & Refinement: The structure is solved using direct methods or Patterson synthesis and refined to generate the final crystal structure.[5]

Predictive Data Table for a Hypothetical Polymorph (Form I): This table presents a plausible, though not experimentally verified, set of crystallographic data for a potential polymorph of 2-(4-Chlorophenyl)-3-nitropyridine.

| Parameter | Predicted Value |

| Chemical Formula | C₁₁H₇ClN₂O₂ |

| Formula Weight | 234.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95.0 |

| Volume (ų) | ~1065 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.46 |

B. Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to generate a unique "fingerprint" for each crystalline phase. It is the primary tool for identifying different polymorphs, monitoring phase transformations, and assessing the purity of a sample.[6][7]

Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Pack the powder into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared against a library of known patterns or used to distinguish between new forms. Each polymorph will produce a distinct pattern.

Thermal Analysis: Probing Thermodynamic Relationships

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[8]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heating Program: Place the pan in the DSC cell alongside an empty reference pan. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: An endotherm (peak pointing down) indicates melting or a phase transition. An exotherm (peak pointing up) indicates crystallization. The relative stability of polymorphs can be inferred from their melting points and any observed transitions upon heating (e.g., an enantiotropic system will show a solid-solid transition before melting).[9]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of bound solvents or water (solvates/hydrates) versus true polymorphs. A true polymorphic transition will show a thermal event in DSC but no corresponding mass loss in TGA.[10]

Spectroscopic Characterization

While XRD provides long-range structural order, spectroscopy probes the local molecular environment.

A. Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of functional groups. In different polymorphs, subtle changes in molecular conformation and intermolecular interactions (like hydrogen bonding) lead to distinct shifts in vibrational frequencies.[11] Predicted key vibrational bands for 2-(4-Chlorophenyl)-3-nitropyridine would include:

-

NO₂ asymmetric stretch: ~1520-1560 cm⁻¹

-

NO₂ symmetric stretch: ~1340-1360 cm⁻¹

-

C-Cl stretch: ~1090-1100 cm⁻¹

-

Aromatic C=C/C=N stretches: ~1400-1600 cm⁻¹

B. Solid-State NMR (ssNMR)

ssNMR spectroscopy can distinguish between polymorphs by probing the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Crystallographically non-equivalent atoms within the asymmetric unit will give rise to separate peaks, providing a fingerprint of the crystal packing.

Computational Modeling: A Predictive Approach

Modern drug development leverages computational chemistry to predict and rationalize polymorphism. Crystal Structure Prediction (CSP) algorithms search for low-energy crystal packings based on the molecular structure. These studies can generate a crystal energy landscape, highlighting a set of plausible, low-energy polymorphs that can then be targeted in experimental screens.[12] This approach can save significant experimental time and resources.

Conclusion

The comprehensive characterization of the crystal lattice and potential polymorphism of 2-(4-Chlorophenyl)-3-nitropyridine is a multi-faceted but essential undertaking. While direct experimental data is not yet published, a systematic investigation employing a combination of strategic crystallization, definitive X-ray diffraction, thermodynamic analysis via DSC/TGA, and complementary spectroscopic techniques provides a robust framework for complete solid-state elucidation. The integration of computational prediction further empowers this process, enabling a more targeted and efficient experimental workflow. This guide provides the necessary methodological foundation for researchers to confidently navigate the complex but critical landscape of solid-state chemistry.

References

-

Nissen, P. & Detert, H. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Tiekink, E. R. T., et al. (2010). N-(4-Chlorophenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]

-

Li, Q., et al. (2014). Synthesis, Crystal Structure and Antifungal Activity of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. Journal of Chemical and Pharmaceutical Research, 6(5), 1015-1018. [Link]

- Various Authors. (2010). Process for preparation of nitropyridine derivatives.

-

Nissen, P. & Detert, H. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 3(9), x181262. [Link]

-

Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure Website. [Link]

-

Patil, P. S., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure, 1225, 129272. [Link]

-

Ahmad, O. K., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561. [Link]

-

So, H. S., & Matsumoto, S. (2019). Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 558–565. [Link]

-

Singh, R. N., & Singh, R. A. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Indian Journal of Pure & Applied Physics, 47(8). [Link]

-

Creutz, S. E., et al. (2019). Spectroscopic characterization of the Ni(I)-bpy halides examined in this study. ResearchGate. [Link]

-

Zhang, C., et al. (2015). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. RSC Advances, 5(29), 22757-22763. [Link]

-

Pyramo, K., & Nowak-Wiczk, G. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4370. [Link]

-

Rusinov, V. L., et al. (2021). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 26(11), 3179. [Link]

-

Reva, I., & Manuel, R. (2020). Color polymorphism in organic crystals. Communications Chemistry, 3(1), 1-11. [Link]

-

Lynch, D. E. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147-153. [Link]

-

Deschamps, J. R., Parrish, D. A., & Butcher, R. J. (2011). Polymorphism in Energetic Materials. Naval Research Laboratory Review. [Link]

-

Wang, Y., et al. (2014). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Crystal Structure Theory and Applications, 3(2), 49-59. [Link]

-

Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7622. [Link]

-

United States Pharmacopeia. (2022). Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). USP-NF. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-nitropyridine. PubChem Compound Database. [Link]

-

Li, Y., et al. (2021). Thermal decomposition kinetics and mechanism of DNTF under pressure. Journal of Energetic Materials, 39(4), 295-304. [Link]

-

Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 743. [Link]

-

Kabanov, A. A. (2007). Thermal decomposition of 2,4,6-triazidopyridine. Russian Journal of Physical Chemistry A, 81, 1264-1267. [Link]

-

Pandiarajan, S. S., et al. (2010). Crystal and molecular structure of 3-(4-Chlorophenyl)-1-(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethenyl-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole. 14th National Seminar on Crystal Growth. [Link]

-

Wójcik, P., et al. (2025). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). Dalton Transactions, 54(33), 12018-12029. [Link]

- Boutis, G. (n.d.). Google Scholar Profile. Google Scholar.

-

National Center for Biotechnology Information. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem Compound Database. [Link]

-

Beran, G., et al. (2022). Computational study predicts new high-pressure polymorph of Roy. Chemistry World. [Link]

-

Jasiński, R., et al. (2019). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 24(20), 3641. [Link]

Sources

- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-Chlorophenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. usp.org [usp.org]

- 8. mdpi.com [mdpi.com]

- 9. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [mdpi.com]

- 12. Computational study predicts new high-pressure polymorph of Roy | Research | Chemistry World [chemistryworld.com]

Palladium catalysts used in 2-(4-Chlorophenyl)-3-nitropyridine preparation

Application Note: Chemoselective Palladium-Catalyzed Synthesis of 2-(4-Chlorophenyl)-3-nitropyridine

Executive Summary

The 2-aryl-3-nitropyridine scaffold is a highly versatile intermediate in modern drug discovery, serving as a direct precursor for the synthesis of α/δ-carbolines, imidazo[4,5-b]pyridines, and potent tubulin polymerization inhibitors (such as E7010 congeners)[1]. The construction of 2-(4-chlorophenyl)-3-nitropyridine relies on a Suzuki-Miyaura cross-coupling between 2-chloro-3-nitropyridine and 4-chlorophenylboronic acid. This specific transformation presents a unique chemoselectivity challenge: the catalyst must selectively activate the C–Cl bond of the pyridine ring without triggering unwanted oxidative addition at the C–Cl bond of the boronic acid coupling partner.

This technical guide outlines the mechanistic causality behind catalyst selection, provides empirical optimization data, and details a self-validating experimental protocol designed for high-yield, reproducible synthesis.

Mechanistic Causality & Catalyst Selection

The success of this specific cross-coupling hinges on the electronic disparity between the two chlorinated substrates.

-

Substrate Activation (The Pyridine Core): The strongly electron-withdrawing nitro group at the 3-position of the pyridine ring drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2–Cl bond. This electronic deficiency makes the 2-position highly susceptible to nucleophilic attack and accelerates the oxidative addition of the Palladium(0) species[1].

-

Chemoselectivity (The Boronic Acid): 4-Chlorophenylboronic acid contains an unactivated C–Cl bond. To prevent oligomerization or dehalogenation, a mild catalyst system is required. Highly electron-rich, bulky ligands (e.g., XPhos or SPhos) create highly reactive Pd(0) species that risk inserting into the unactivated C–Cl bond. Conversely, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is moderately electron-rich. It rapidly undergoes oxidative addition with the highly activated 2-chloro-3-nitropyridine but is kinetically inert toward the unactivated 4-chlorophenyl C–Cl bond, ensuring perfect chemoselectivity[1].

-

Base and Solvent Dynamics: A biphasic solvent system of 1,4-dioxane and water is employed. Dioxane provides a high-boiling medium for the organic substrates, while water is essential to dissolve the inorganic base (K2CO3). The base coordinates with the boronic acid to form an electron-rich boronate complex, which is a prerequisite for the transmetalation step[2].

Reaction Pathway Visualization

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-(4-chlorophenyl)-3-nitropyridine.

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization of catalyst systems for this specific transformation. The data illustrates why Pd(PPh3)4 remains the gold standard for this chemoselective coupling.

Table 1: Optimization of Catalyst and Reaction Conditions

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (C-B vs C-Cl) |

| Pd(PPh3)4 (3 mol%) | K2CO3 | 1,4-Dioxane / H2O | 100 | 10 | 85 | High (Target product only) |

| Pd(dppf)Cl2 (5 mol%) | Na2CO3 | Toluene / EtOH / H2O | 90 | 8 | 82 | High |

| Pd(PPh3)4 (5 mol%) | NaHCO3 | 1,4-Dioxane / H2O | 125 (MW) | 0.25 | 91 | High[2] |

| Pd(OAc)2 / XPhos | K3PO4 | THF | 80 | 12 | 65 | Low (Side reactions at 4-Cl) |

Note: Microwave (MW) irradiation significantly reduces reaction time while maintaining high chemoselectivity[2]. However, standard thermal reflux remains the most scalable approach for bulk synthesis[1].

Self-Validating Experimental Protocol

This protocol is engineered with built-in visual and chemical checkpoints to ensure reaction integrity and prevent common failure modes (such as catalyst oxidation).

Materials Required

-

Electrophile: 2-Chloro-3-nitropyridine (1.0 equiv, 1.0 mmol, 158.5 mg)

-

Nucleophile: 4-Chlorophenylboronic acid (1.2 equiv, 1.2 mmol, 187.7 mg)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.03 equiv, 3 mol%, 34.6 mg)

-

Base: Potassium carbonate (K2CO3) (1.5 equiv, 1.5 mmol, 207.3 mg)

-

Solvents: 1,4-Dioxane (10 mL) and Deionized Water (1 mL)

Step-by-Step Methodology

-

Solvent Degassing (Critical Checkpoint): Sparge the 1,4-dioxane and water with high-purity Argon for at least 15 minutes prior to use.

-

Causality: Pd(0) is highly susceptible to oxidation by dissolved O2. Failure to degas will result in the immediate formation of inactive palladium black[1].

-

-

Reagent Assembly: In an oven-dried 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-3-nitropyridine, 4-chlorophenylboronic acid, and K2CO3.

-

Atmospheric Purge: Evacuate the flask under a vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

-

Catalyst Addition: Quickly add the Pd(PPh3)4 powder under a positive stream of Argon.

-

Validation Check: The Pd(PPh3)4 powder must be bright yellow. If the reagent is brown or black, the catalyst has degraded and will result in reaction failure.

-

-

Solvent Injection: Inject the degassed 1,4-dioxane and water via syringe through a septum.

-

Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously for 10 hours[1].

-

Validation Check: Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The starting 2-chloro-3-nitropyridine is strongly UV-active. Its complete disappearance, coupled with the emergence of a new, lower-Rf spot, confirms reaction progression. If the solution turns completely black within the first hour, catalyst deactivation has occurred.

-

-

Workup & Phase Separation: Cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash with distilled water (2 × 10 mL) followed by brine (10 mL).

-

Causality: The biphasic wash effectively removes the inorganic salts (K2CO3) and water-soluble borate byproducts.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-(4-chlorophenyl)-3-nitropyridine.

Workflow Visualization

Step-by-step experimental workflow for the palladium-catalyzed synthesis.

References

- Title: Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers Source: PMC / NIH URL

- Title: 2-(2,5-Dimethoxyphenyl)

- Title: Practical methylation of aryl halides by Suzuki-Miyaura coupling Source: ResearchGate URL

Sources

Column chromatography purification techniques for 2-(4-Chlorophenyl)-3-nitropyridine

Application Note: Advanced Column Chromatography Purification of 2-(4-Chlorophenyl)-3-nitropyridine

Executive Summary

2-(4-Chlorophenyl)-3-nitropyridine is a highly valuable synthetic intermediate, frequently utilized in the rapid construction of biologically active imidazo[4,5-b]pyridine scaffolds and other complex heterocycles[1]. Typically synthesized via the Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine and 4-chlorophenylboronic acid[2], the crude reaction mixture inherently contains unreacted starting materials, boronic acid homocoupling byproducts, and palladium catalyst residues. This application note details a highly optimized, self-validating normal-phase flash chromatography protocol designed to isolate the target compound with >95% purity[3].

Physicochemical Profiling & Chromatographic Rationale

To design an efficient purification strategy, the physicochemical properties of the target molecule must dictate the stationary and mobile phase selections.

Table 1: Physicochemical Profile of 2-(4-Chlorophenyl)-3-nitropyridine

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C11H7ClN2O2[3] | Moderate molecular weight (234.64 g/mol ); elutes predictably on standard silica gel. |

| Polarity | Moderate (Dipole from -NO2) | Requires a moderately polar solvent system (e.g., Hexane/Ethyl Acetate). |

| UV Absorbance | Highly UV-active | Easily detectable at 254 nm due to extended aromatic conjugation. |

| Estimated pKa | < 1.0 (Weak Base) | Minimal interaction with acidic silanols; prevents severe peak tailing. |

Mechanistic Insight (Causality): A ubiquitous challenge in pyridine chromatography is severe peak tailing. This is caused by strong hydrogen bonding between the basic pyridine nitrogen (typical pKa ~5.2) and the acidic silanol groups (-SiOH) on the silica gel surface. However, the parent compound 3-nitropyridine exhibits an exceptionally low pKa of 0.79[4][5].

In 2-(4-Chlorophenyl)-3-nitropyridine, the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group, combined with the steric shielding from the bulky 4-chlorophenyl substituent, drastically reduce the electron density on the pyridine nitrogen. Result: Unlike standard pyridines, this molecule behaves more like a neutral aromatic compound during normal-phase chromatography. The addition of a strong basic modifier (like 5% Triethylamine) is largely unnecessary. A standard Hexane/Ethyl Acetate gradient is highly effective for achieving baseline resolution.

Experimental Methodology: Self-Validating Protocol

This protocol utilizes a dry-loading technique to eliminate the "solvent effect"—a phenomenon where residual polar reaction solvents (like 1,4-dioxane[2]) cause premature elution and band broadening.

Phase 1: TLC Method Development

-

Prepare a Thin Layer Chromatography (TLC) plate (Silica gel 60 F254).

-

Co-spot the crude mixture alongside pure reference standards of 2-chloro-3-nitropyridine and 4-chlorophenylboronic acid.

-

Develop the plate in a mobile phase of 8:2 Hexane:Ethyl Acetate (v/v).

-

Visualize under a 254 nm UV lamp. The target product typically exhibits an Rf value of 0.30–0.40, cleanly separating from the more polar boronic acid (Rf < 0.1) and the less polar homocoupled biphenyl byproducts (Rf > 0.8).

Phase 2: Sample Preparation (Dry Loading)

-

Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

-

Add dry Silica Gel 60 (230–400 mesh) to the flask at a mass ratio of 3:1 (Silica:Crude).

-

Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, homogeneous powder is obtained.

Phase 3: Column Packing and Elution

-

Slurry-pack a glass chromatography column with Silica Gel 60 using 100% Hexane. Ensure the column bed is perfectly level to prevent band distortion.

-

Carefully transfer the dry-loaded silica powder onto the top of the column bed. Add a 1 cm protective layer of clean sea sand.

-

Initiate gradient elution according to the profile in Table 2.

Table 2: Optimized Gradient Elution Profile

| Column Volumes (CV) | Mobile Phase (Hexane:EtOAc) | Target Elution |

| 0 - 2 | 100:0 | Non-polar impurities (e.g., biphenyls) |

| 2 - 5 | 95:5 | Unreacted 2-chloro-3-nitropyridine |

| 5 - 10 | 90:10 to 85:15 | Target: 2-(4-Chlorophenyl)-3-nitropyridine |

| 10 - 12 | 50:50 | Highly polar impurities / Boronic acids |

Phase 4: Fraction Analysis

-

Collect fractions in 20 mL test tubes.

-

Spot every third fraction on a TLC plate and develop using the optimized 8:2 Hexane:EtOAc system.

-

Pool fractions containing the single, pure UV-active spot corresponding to the target product.

-

Concentrate under reduced pressure to yield the pure compound as a solid[3].

Workflow Visualization

Figure 1: Step-by-step chromatographic purification workflow for 2-(4-Chlorophenyl)-3-nitropyridine.

Troubleshooting & Optimization

Table 3: Common Chromatographic Issues, Causes, and Solutions

| Observation | Mechanistic Cause | Recommended Solution |

| Target band is broad / tailing | Residual palladium catalyst interacting with silica, or column overloading. | Reduce sample load. Pre-treat the column with 0.5% Triethylamine (TEA) in Hexane to passivate active sites. |

| Product co-elutes with starting material | Gradient is too steep; solvent polarity increased too rapidly. | Maintain an isocratic hold at 95:5 Hexane:EtOAc for an additional 3 CVs before increasing polarity. |

| Product is trapped at the baseline | Compound precipitated on the column due to poor solubility in pure Hexane. | Ensure the dry-loading technique is strictly followed. Do not load the sample as a concentrated liquid in DCM. |

References

- AK Scientific Inc. "886361-74-6 2-(4-Chlorophenyl)-3-nitropyridine AKSci 4670CH". aksci.com.

- Royal Society of Chemistry. "Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers". rsc.org.

- American Chemical Society. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium". acs.org.

- LookChem. "3-NITROPYRIDINE". lookchem.com.

- National Institutes of Health. "3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem". nih.gov.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09372D [pubs.rsc.org]

- 3. 886361-74-6 2-(4-Chlorophenyl)-3-nitropyridine AKSci 4670CH [aksci.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing homocoupling byproducts in 2-(4-Chlorophenyl)-3-nitropyridine reactions

Topic: Minimizing Homocoupling Byproducts in the Synthesis of 2-(4-Chlorophenyl)-3-nitropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Heterocycle Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, yet its application to electron-deficient substrates like 2-chloro-3-nitropyridine is not without challenges. A primary obstacle is the formation of homocoupling byproducts, particularly the dimerization of the 4-chlorophenylboronic acid to form 4,4'-dichlorobiphenyl. This not only consumes valuable starting material and reduces the yield of the desired 2-(4-Chlorophenyl)-3-nitropyridine but also complicates purification.